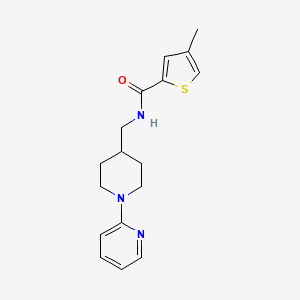

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

4-Methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a methyl group at the 4-position and a (1-(pyridin-2-yl)piperidin-4-yl)methyl moiety at the nitrogen. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous thiophene-carboxamide derivatives .

Properties

IUPAC Name |

4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-10-15(22-12-13)17(21)19-11-14-5-8-20(9-6-14)16-4-2-3-7-18-16/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDVNSYVIFQYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

Coupling Reactions: The final step involves coupling the piperidine, pyridine, and thiophene rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Carboxamide Core

3-Methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide ():

This analogue replaces the pyridine-piperidine moiety with a simpler 4-methylbenzyl group. The absence of the piperidine-pyridine system likely reduces polar interactions and bioavailability compared to the target compound .- N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (): This compound substitutes the thiophene-2-carboxamide with a cyclopentane-thiophene hybrid.

Piperidine-Pyridine Hybrid Analogues

- Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) (): A fentanyl derivative with a thiophene-carboxamide group. While structurally similar in the piperidine-carboxamide region, the phenyl-ethyl substituent and opioid activity contrast sharply with the pyridine-based target compound, which lacks known opioid receptor affinity .

N-(4-Methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues (4a–h) ():

These derivatives retain the pyridine-thiophene core but lack the piperidine spacer. The absence of the piperidin-4-ylmethyl group may reduce conformational flexibility and receptor engagement compared to the target compound .

Pyrimidine and Benzamide Derivatives

- (S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (): This compound integrates a pyrimidine-thiophene hybrid. The dichlorophenyl and pyrimidine substituents introduce steric and electronic differences, likely directing it toward kinase inhibition rather than the target compound’s putative mechanisms .

- N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j) (): A thiomorpholine-thienopyrimidine hybrid. The fused ring system and thiomorpholine group enhance rigidity and sulfur-based interactions, differing from the pyridine-piperidine-thiophene architecture of the target compound .

Data Tables

Table 1: Structural and Functional Group Comparisons

Discussion of Research Findings

- Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous thiophene-carboxamides, utilizing pyridine-directed cross-coupling reactions . However, its piperidine-pyridine linker may require additional optimization for scalability.

- Biological Relevance : While thiophene fentanyl derivatives () highlight opioid activity, the target compound’s pyridine-piperidine motif suggests divergent targets, possibly nicotinic acetylcholine receptors or bacterial enzymes .

- Structure-Activity Relationships (SAR) : The piperidine spacer in the target compound may enhance blood-brain barrier penetration compared to simpler analogues like 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide .

Biological Activity

The compound 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure features a thiophene ring, a carboxamide group, and a piperidine moiety, which are common in various bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiophene groups have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in cytotoxicity assays .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.0 | |

| Compound B | MCF7 (breast cancer) | 7.5 | |

| Compound C | A549 (lung cancer) | 6.0 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar piperidine derivatives have been tested against various bacterial strains, showing effective inhibition, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Benzamide A | Staphylococcus aureus | 3.12 | |

| Pyrrole Benzamide B | Escherichia coli | 10 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as IKKb, which plays a crucial role in the NF-kB signaling pathway related to tumor growth .

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.

- Antibacterial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine-based compounds where one derivative exhibited significant anti-proliferative effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction efficiency be optimized?

- Methodology : The synthesis of structurally analogous piperidine-carboxamide derivatives often involves multi-step reactions. For example, piperidine intermediates can be functionalized via nucleophilic substitution or reductive amination. Evidence from similar compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) suggests using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography to achieve >95% purity . Optimization may include controlling stoichiometry, temperature (e.g., 0–25°C for sensitive steps), and catalytic agents (e.g., palladium for coupling reactions).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on key signals: the pyridine ring protons (δ 8.2–8.6 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and thiophene carboxamide carbonyl (δ ~165 ppm). Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes), it requires PPE (gloves, lab coat, goggles) and handling in a fume hood. Skin contact mandates immediate washing with soap/water; eye exposure requires 15-minute rinsing with saline . Store at 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology : Modify key moieties (e.g., pyridine ring substitution, piperidine linker length) and evaluate changes in target binding (e.g., kinase inhibition assays) or cellular uptake. For example, replacing the thiophene with a phenyl group (as in ’s thienopyridines) could alter bioactivity. Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity and selectivity .

Q. What strategies resolve contradictory solubility data in different solvent systems?

- Methodology : Perform systematic solubility profiling in polar (DMSO, water), semi-polar (ethanol), and non-polar (dichloromethane) solvents. If discrepancies arise (e.g., poor aqueous solubility but high DMSO solubility), consider salt formation (e.g., hydrochloride) or nanoformulation. highlights purification via recrystallization in ethanol/water mixtures to improve solubility .

Q. How can researchers address gaps in toxicity and ecological impact data for this compound?

- Methodology : Conduct acute toxicity assays (OECD Guideline 423) using rodent models for LD₅₀ determination. For environmental risk, perform Daphnia magna or algae growth inhibition tests (OECD 201/202). Note that limited data exist for piperidine derivatives’ bioaccumulation potential, necessitating predictive modeling (e.g., EPI Suite) .

Q. What computational approaches predict binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with targets like kinase domains or GPCRs. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with the carboxamide group) .

Contradiction Analysis and Experimental Design

Q. How should conflicting results in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls. For example, divergent IC₅₀ values in cytotoxicity assays may stem from differences in cell line genetic backgrounds. Replicate experiments with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodology : Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction time, temperature, and catalyst purity. Use design-of-experiments (DoE) software (e.g., JMP) to identify optimal conditions. Analytical techniques like in-line FTIR can track reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.